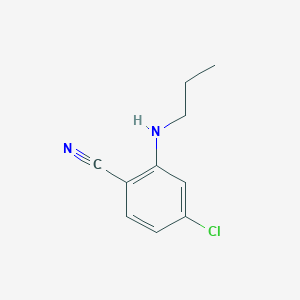![molecular formula C11H16ClF3N2 B1518627 N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride CAS No. 1172021-00-9](/img/structure/B1518627.png)
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride
Descripción general
Descripción
“N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride” is a biochemical used for proteomics research . It is also known as NPBA and is a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) .
Molecular Structure Analysis
The molecular formula of “N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride” is C11H15F3N2•HCl . For a more detailed structural analysis, you may want to refer to a 3D molecular structure viewer or software.Aplicaciones Científicas De Investigación
Corrosion Inhibition
One area of application for compounds with similar structures to N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride is in the field of corrosion inhibition. Butyl substituents in n-butylamine have been investigated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. The study suggested an inhibition mechanism where n-butylamine and its derivatives adsorb on the mild steel according to a Frumkin isotherm, showcasing the potential of such compounds in protective coatings and materials engineering (Bastidas, Damborenea, Vázquez, 1997).
Metabolic Activation and Detoxification
Compounds structurally related to N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride have been studied for their roles in metabolic activation and detoxification processes. Research on the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) (STs) reveals how these compounds could be activated metabolically, suggesting implications for understanding the metabolism of potential carcinogens and designing detoxification strategies (Chou, Lang, Kadlubar, 1995).
Chemical Synthesis and Analysis
The use of chiral derivatizing agents for the enantioselective analysis of amphetamines, phenol alkylamines, and hydroxyamines highlights the utility of trifluoromethylated compounds in analytical chemistry. α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, for instance, has been employed as a chiral derivatizing agent, indicating the potential of N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride in similar analytical and synthetic applications (Shin, Donike, 1996).
Material Science
In material science, the synthesis and characterization of novel polyimides derived from diamines containing the trifluoromethyl group have been explored. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, suggesting applications in high-performance materials (Yin et al., 2005).
Environmental and Analytical Chemistry
Furthermore, the design and evaluation of salts for inclusion crystals of alcohols, where N-trityl amino acids and tert-butylamine are used, demonstrate the role of structurally similar compounds in creating novel materials for chemical separations and analytical applications (Megumi et al., 2012).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride” are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for detailed safety information .
Propiedades
IUPAC Name |
1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2.ClH/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14;/h4-5,7,16H,2-3,6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMSLOWXGOLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1518548.png)
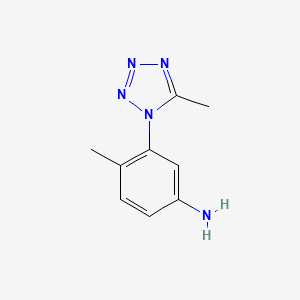

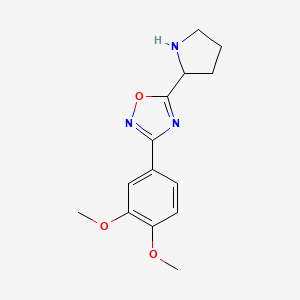
![1-(4-amino-1H-pyrazol-1-yl)-3-[methoxy(methyl)amino]propan-2-ol](/img/structure/B1518555.png)
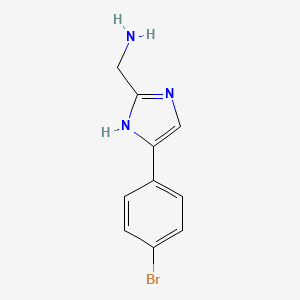
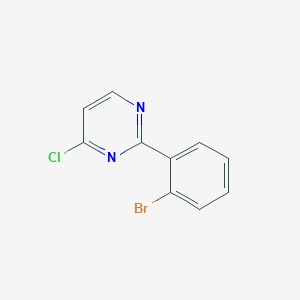


![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)


